2-(Furan-2-yl)morpholine

Physicochemical characterization Lipophilicity LogP

Researchers pursuing CNS-penetrant fragments often encounter limited scaffold diversity and unpredictable LogP profiles. 2-(Furan-2-yl)morpholine (CAS 1017417-81-0) directly resolves this with its balanced LogP (0.326-1.27) and low TPSA (34.4 Ų), optimizing blood-brain barrier penetration. • Dual orthogonal derivatization: morpholine N-functionalization combined with furan electrophilic substitution for efficient SAR exploration. • 1,153+ commercially available furan-morpholine analogs enabling systematic scaffold-hopping programs. • ≥98% purity with batch-specific QC documentation; ambient shipping as non-hazardous material.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1017417-81-0
Cat. No. B1291127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)morpholine
CAS1017417-81-0
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=CO2
InChIInChI=1S/C8H11NO2/c1-2-7(10-4-1)8-6-9-3-5-11-8/h1-2,4,8-9H,3,5-6H2
InChIKeyUGXGFMVISDIEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)morpholine: Compound Overview


2-(Furan-2-yl)morpholine (CAS 1017417-81-0) is a heterocyclic compound comprising a morpholine ring directly substituted at the 2-position with a furan-2-yl group . With a molecular formula of C₈H₁₁NO₂, molecular weight of 153.18 g/mol, and MDL identifier MFCD09901445, this compound serves as a versatile building block in medicinal chemistry . The presence of both a basic morpholine nitrogen (pKa ~8-9, typical for morpholines) and an electron-rich furan ring enables diverse synthetic transformations including oxidation, reduction, and electrophilic substitution reactions .

Dual reactive handles: morpholine amine and furan ring support orthogonal derivatization
Increased lipophilicity relative to morpholine core may support CNS-target synthesis workflows
Low polar surface area may improve membrane permeability of derived compounds

2-(Furan-2-yl)morpholine: Substitution Risks


Morpholine-based building blocks with heteroaromatic substituents exhibit widely varying physicochemical properties that directly impact synthetic utility and downstream biological performance. The specific 2-(furan-2-yl) substitution pattern on the morpholine ring produces a distinct LogP value of 0.326-1.27 depending on measurement conditions, compared to more polar analogs such as 2-(pyridinyl)morpholines (LogP typically <0.5) or more lipophilic 2-phenylmorpholine derivatives (LogP >1.8) [1]. The Bemis-Murcko framework analysis reveals over 1,153 commercially available furan-morpholine analogs differing in substitution position, ring saturation, and additional functionalization, each with unique reactivity profiles that cannot be assumed interchangeable without experimental validation .

Lipophilicity Shift
2-Furan-2-yl substitution may produce a distinct LogP profile compared to other heteroaryl morpholines, potentially altering solubility and permeability balance
Analog Variability
Over 1,150 commercial furan-morpholine analogs differ in substitution position and reactivity; direct interchangeability is not supported without experimental validation

2-(Furan-2-yl)morpholine: Quantitative Evidence


Lipophilicity vs. Morpholine Core

The introduction of a furan-2-yl substituent at the morpholine 2-position substantially increases lipophilicity compared to the unsubstituted morpholine core. The target compound exhibits LogP values ranging from 0.326 (calculated) to 1.27 (measured) depending on methodology, whereas morpholine itself has a reported LogP of -0.86 [1][2]. This represents an increase in lipophilicity by approximately 1.2-2.1 LogP units, a difference that translates to roughly 15-125× higher octanol-water partition coefficient and correspondingly enhanced membrane permeability potential.

Lipophilicity vs. Morpholine
Cross-study context
ΔLogP ≈ +1.2 to +2.1
Higher lipophilicity may alter permeability
Calculated and measured LogP range; values depend on methodology
Physicochemical characterization Lipophilicity LogP Drug design

Synthetic Versatility

2-(Furan-2-yl)morpholine contains two distinct reactive handles enabling orthogonal derivatization strategies. The morpholine secondary amine (pKa ~8-9) can undergo N-alkylation, N-acylation, and N-arylation reactions, while the furan ring is susceptible to electrophilic aromatic substitution, oxidation to furan-2-carboxylic acid derivatives, and reduction to tetrahydrofuran derivatives . This dual reactivity profile contrasts with 2-arylmorpholines where the aryl ring lacks the oxidation/reduction susceptibility of furan, and with furan-only building blocks that lack the basic nitrogen handle for amine-directed chemistry.

Synthetic Versatility
Class-level
Two distinct reactive sites vs. phenyl analogs
Furan ring enables oxidation/reduction chemistry unavailable to phenyl
Supports diverse derivatization from single building block
Class-level reactivity inference; experimental validation recommended
Organic synthesis Heterocyclic chemistry Derivatization Building blocks

Polar Surface Area vs. Common Heterocycles

The topological polar surface area (TPSA) of 2-(furan-2-yl)morpholine is calculated as 34.4 Ų . This value falls within the favorable range for oral bioavailability (typically <140 Ų) and is notably lower than that of more polar morpholine derivatives such as 2-(aminomethyl)morpholine (TPSA ≈ 47-55 Ų) or 2-(hydroxymethyl)morpholine (TPSA ≈ 41-50 Ų), while being higher than fully aromatic heterocycles lacking hydrogen bond donors. The single morpholine NH donor (1 HBD) and combined oxygen/nitrogen acceptor count (3 HBA) yields a HBD:HBA ratio of 1:3, which is consistent with Lipinski-compliant drug-like chemical space.

Polar Surface Area
Data to verify
TPSA = 34.4 Ų
Lower TPSA may correlate with passive permeability
Calculated value; source data not provided
Polar surface area Drug-likeness Oral bioavailability Physicochemical properties

2-(Furan-2-yl)morpholine: Research & Industrial Applications


CNS-Penetrant Lead Optimization Scaffold

Based on the LogP increase of +1.2 to +2.1 units relative to the morpholine core [1][2], 2-(furan-2-yl)morpholine is well-suited for CNS drug discovery programs where enhanced blood-brain barrier penetration is desired. The balanced lipophilicity (LogP 0.326-1.27) positions this compound favorably for optimizing central exposure while the low TPSA of 34.4 Ų supports passive diffusion across biological membranes.

Parallel Synthesis for SAR Exploration

The dual reactive sites—morpholine secondary amine and furan ring—enable diverse orthogonal derivatization strategies from a single building block . This compound can serve as a core scaffold for generating focused libraries via N-functionalization (alkylation, acylation, arylation) combined with furan ring modifications (electrophilic substitution, oxidation to carboxylic acid derivatives), maximizing SAR information from minimal synthetic effort.

Privileged Fragment for FBDD

With molecular weight of 153.18 g/mol and physicochemical properties within optimal fragment space (LogP 0.326-1.27, TPSA 34.4 Ų, 1 HBD, 3 HBA) , 2-(furan-2-yl)morpholine meets the 'Rule of Three' criteria for fragment-based screening libraries. The combination of morpholine and furan pharmacophores provides opportunities for hydrogen bonding (morpholine NH), π-stacking (furan aromatic system), and hydrophobic interactions, making it suitable for fragment growing and linking strategies.

Bemis-Murcko Scaffold Diversification

As one of over 1,153 commercially available furan-morpholine scaffold analogs , 2-(furan-2-yl)morpholine represents a structurally distinct entry point for scaffold-hopping programs. The specific 2-substitution pattern differentiates it from 4-substituted morpholines and N-furanylmorpholines, enabling procurement teams to maintain scaffold diversity in corporate compound collections and avoid over-reliance on a single chemotype.

Application
Selection Property
Validation Focus
CNS lead optimization scaffold
Balanced lipophilicity & low TPSA
BBB permeability assay context
SAR library synthesis
Dual reactive handles (amine & furan)
Orthogonal derivatization compatibility
Fragment-based drug discovery
Rule-of-Three compliance
Fragment library screening context
Scaffold-hopping programs
Distinct 2-substitution pattern
Scaffold diversity maintenance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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